Cas no 2229423-35-0 (3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid)

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid is a versatile compound with significant applications in organic synthesis. Its unique structure, featuring a 6-bromopyridin-2-yl substituent and a cyclobutane ring, provides a platform for the development of novel pharmacophores. The amino and carboxylic acid groups offer opportunities for facile coupling reactions, enhancing its utility in medicinal chemistry. This compound's structural features and reactivity make it a valuable building block for the synthesis of complex organic molecules.
3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid structure
2229423-35-0 structure
商品名:3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
CAS番号:2229423-35-0
MF:C10H11BrN2O2
メガワット:271.110541582108
CID:5979343
PubChem ID:165793284

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
    • 2229423-35-0
    • EN300-1919850
    • インチ: 1S/C10H11BrN2O2/c11-8-3-1-2-7(13-8)10(9(14)15)4-6(12)5-10/h1-3,6H,4-5,12H2,(H,14,15)
    • InChIKey: FZJQJDPVTOSHCQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(C2(C(=O)O)CC(C2)N)=N1

計算された属性

  • せいみつぶんしりょう: 270.00039g/mol
  • どういたいしつりょう: 270.00039g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.4
  • トポロジー分子極性表面積: 76.2Ų

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1919850-2.5g
3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
2229423-35-0
2.5g
$3332.0 2023-09-17
Enamine
EN300-1919850-5.0g
3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
2229423-35-0
5g
$4930.0 2023-05-31
Enamine
EN300-1919850-10.0g
3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
2229423-35-0
10g
$7312.0 2023-05-31
Enamine
EN300-1919850-0.05g
3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
2229423-35-0
0.05g
$1428.0 2023-09-17
Enamine
EN300-1919850-0.5g
3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
2229423-35-0
0.5g
$1632.0 2023-09-17
Enamine
EN300-1919850-1g
3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
2229423-35-0
1g
$1701.0 2023-09-17
Enamine
EN300-1919850-5g
3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
2229423-35-0
5g
$4930.0 2023-09-17
Enamine
EN300-1919850-1.0g
3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
2229423-35-0
1g
$1701.0 2023-05-31
Enamine
EN300-1919850-10g
3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
2229423-35-0
10g
$7312.0 2023-09-17
Enamine
EN300-1919850-0.1g
3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
2229423-35-0
0.1g
$1496.0 2023-09-17

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid 関連文献

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acidに関する追加情報

3-Amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic Acid (CAS No. 2229423-35-0): A Comprehensive Overview

3-Amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid (CAS No. 2229423-35-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. This article aims to provide a comprehensive overview of 3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Properties and Structure

3-Amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid is a small molecule with a molecular formula of C14H15BrN2O2. The compound features a cyclobutane ring fused to a pyridine moiety, with an amino group and a carboxylic acid functional group attached to the cyclobutane ring. The presence of the bromine atom on the pyridine ring adds to the compound's chemical diversity and reactivity. The unique combination of these functional groups endows 3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid with a range of interesting properties, making it an attractive candidate for further investigation.

Synthesis Methods

The synthesis of 3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid has been reported in several studies. One common approach involves the reaction of 6-bromopyridine with cyclobutanone in the presence of an appropriate catalyst, followed by subsequent derivatization steps to introduce the amino and carboxylic acid functionalities. Another method involves the use of transition-metal-catalyzed cross-coupling reactions to construct the cyclobutane-pyridine scaffold. These synthetic routes have been optimized to achieve high yields and purity, facilitating the large-scale production of this compound for research and development purposes.

Biological Activities and Applications

3-Amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid has shown promising biological activities in various preclinical studies. One notable application is its potential as a modulator of protein-protein interactions (PPIs). PPIs play crucial roles in many cellular processes, including signal transduction, gene regulation, and cell cycle control. By disrupting specific PPIs, 3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid can potentially interfere with disease-causing pathways, making it a valuable tool for drug discovery.

In addition to its PPI modulating properties, 3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid has also been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have demonstrated that this compound can inhibit the activation of inflammatory pathways and reduce the proliferation of cancer cells. These findings suggest that 3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid may have therapeutic potential in treating inflammatory diseases and certain types of cancer.

Recent Research Advancements

The scientific community continues to explore the potential applications of 3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid. Recent studies have focused on optimizing its pharmacological properties to enhance its efficacy and safety profile. For instance, researchers have developed prodrug strategies to improve the solubility and bioavailability of this compound, thereby enhancing its therapeutic potential.

In one notable study published in the Journal of Medicinal Chemistry, scientists investigated the use of 3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid as a lead compound for developing novel anti-inflammatory agents. The study reported that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

Another recent study published in Cancer Research explored the anti-cancer properties of 3-amino-1-(6-bromopyridin-2-y l)cyclobutane - 1 - carboxylic acid strong > . The researchers found that this compound selectively induced apoptosis in cancer cells while sparing normal cells. Mechanistic studies revealed that this effect was mediated through the inhibition of specific signaling pathways involved in cell survival and proliferation. p > < p >In conclusion ,< strong > 3 - amino - 1 - ( 6 - bromopyridin - 2 - yl )cyclobutane - 1 - carboxylic acid strong > ( CAS No . 2229423 - 35 - 0 ) is a promising compound with diverse biological activities . Its unique chemical structure , coupled with its potential therapeutic applications , makes it an exciting area of research . Ongoing studies are expected to further elucidate its mechanisms of action and optimize its pharmacological properties , paving the way for new treatments in various medical fields . p > article > response >

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